2-[(5-Nitropyridin-2-yl)amino]propan-1-ol 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol
Brand Name: Vulcanchem
CAS No.: 149873-65-4
VCID: VC21123290
InChI: InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)
SMILES: CC(CO)NC1=NC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol

2-[(5-Nitropyridin-2-yl)amino]propan-1-ol

CAS No.: 149873-65-4

Cat. No.: VC21123290

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-Nitropyridin-2-yl)amino]propan-1-ol - 149873-65-4

Specification

CAS No. 149873-65-4
Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
IUPAC Name 2-[(5-nitropyridin-2-yl)amino]propan-1-ol
Standard InChI InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)
Standard InChI Key IFUIXZIUISLXKT-UHFFFAOYSA-N
SMILES CC(CO)NC1=NC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(CO)NC1=NC=C(C=C1)[N+](=O)[O-]

Introduction

2-[(5-Nitropyridin-2-yl)amino]propan-1-ol, also known as (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, is a chemical compound with the molecular formula C8H11N3O3C_8H_{11}N_3O_3. This compound is of interest in various fields of chemistry and pharmacology due to its structural properties and potential applications in biological systems. Below, we provide a detailed overview of its chemical characteristics, synthesis, and potential applications.

Molecular Information

  • Molecular Formula: C8H11N3O3C_8H_{11}N_3O_3

  • Molecular Weight: 197.19 g/mol .

  • CAS Number: 115416-52-9 .

Structural Characteristics

The compound consists of:

  • A pyridine ring substituted with a nitro group at position 5.

  • An amino group linked to the pyridine ring.

  • A propan-1-ol moiety attached to the amino group.

Computed Descriptors:

  • IUPAC Name: (2S)-2-[(5-nitropyridin-2-yl)amino]propan-1-ol .

  • SMILES Notation: C[C@@H](CO)NC1=NC=C(C=C1)[N+](=O)[O-] .

Stereochemistry

The compound exists in the (S)-configuration, as indicated by the prefix "(S)" in its name. This stereochemistry is critical for its interaction with biological targets.

Synthesis

The synthesis of 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol typically involves:

  • Nitration of Pyridine Derivatives: Introduction of the nitro group at the desired position on the pyridine ring.

  • Amine Substitution: Attachment of the amino group to the pyridine ring.

  • Propanol Addition: Coupling of the propan-1-ol moiety to complete the structure.

These steps require precise control over reaction conditions to ensure regioselectivity and stereoselectivity.

Spectroscopic Data

Spectroscopic techniques such as NMR and mass spectrometry are essential for confirming the structure:

  • NMR Analysis:

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR spectra provide insights into the chemical environment of hydrogen and carbon atoms.

    • Key signals would include those from the hydroxyl group (-OH), amino group (-NH), and aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS):

    • The molecular ion peak at m/z=197m/z = 197 confirms the molecular weight.

Computational Data

Molecular modeling tools predict interactions with biological targets and help assess drug-like properties such as solubility and bioavailability.

Potential Applications

The compound's structural features suggest potential applications in:

  • Drug Development: As a scaffold for designing anticancer or antimicrobial agents.

  • Chemical Biology: As a probe for studying nitroaromatic compound interactions in biological systems.

Research Opportunities

Further research is needed to explore:

  • Biological activity through in vitro and in vivo assays.

  • Toxicological profiles to assess safety for pharmaceutical use.

  • Derivative synthesis to enhance efficacy and reduce side effects.

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